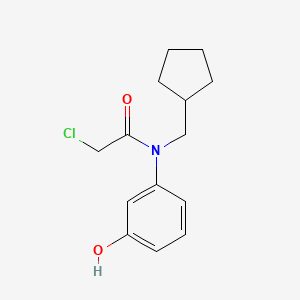
2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide, also known as CCPA, is a synthetic compound that has been studied for its potential use in the field of medicine. This compound is structurally similar to adenosine, a naturally occurring nucleoside that plays a role in various physiological processes in the body. CCPA has been found to have potential therapeutic applications due to its ability to bind to adenosine receptors in the body.
Mechanism of Action
2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide binds to adenosine receptors in the body, specifically the A1 and A3 receptors. This binding leads to a decrease in intracellular cAMP levels, which in turn leads to a decrease in the activity of various enzymes and ion channels. The net effect of this is a decrease in cell excitability and a decrease in the release of various neurotransmitters and cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been found to decrease the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, this compound has been found to decrease the production of nitric oxide, which is involved in the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of 2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide is that it is a selective agonist for the A1 and A3 adenosine receptors. This means that it can be used to specifically target these receptors without affecting other receptors in the body. However, one limitation of this compound is that it has a relatively short half-life in the body, which may limit its usefulness in certain applications.
Future Directions
There are several potential future directions for research on 2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide. One area of interest is its potential use in the treatment of autoimmune diseases. Another area of research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be studied for its potential use in the treatment of cardiovascular diseases such as hypertension and ischemic heart disease.
Synthesis Methods
The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide involves several steps. The first step involves the reaction of 3-hydroxybenzaldehyde with cyclopentylmethylamine to form an imine intermediate. This intermediate is then reduced using sodium borohydride to yield the corresponding amine. The amine is then reacted with chloroacetyl chloride in the presence of triethylamine to form this compound.
Scientific Research Applications
2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide has been studied for its potential use in the treatment of various medical conditions. One area of research has focused on its ability to modulate the immune system. This compound has been found to have immunosuppressive effects, which may make it useful in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
2-chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-9-14(18)16(10-11-4-1-2-5-11)12-6-3-7-13(17)8-12/h3,6-8,11,17H,1-2,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDDNZSFJPAJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN(C2=CC(=CC=C2)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

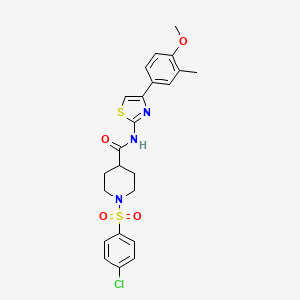
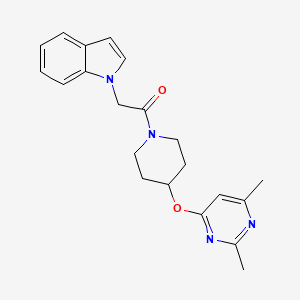
![5-oxo-N-[(oxolan-2-yl)methyl]-1-sulfanylidene-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2531879.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2531880.png)
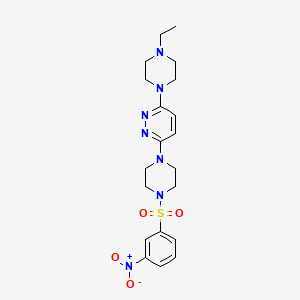
![Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2531884.png)
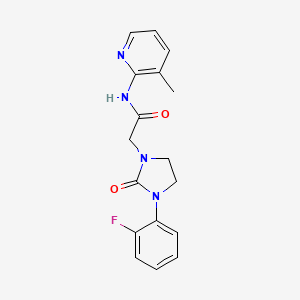
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

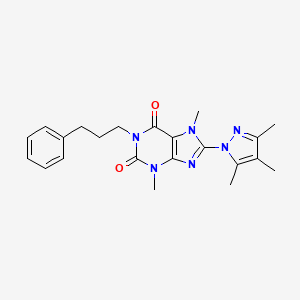
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2531894.png)
![6-[[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-3-carbonitrile](/img/structure/B2531895.png)
![Methyl 2-[6-(2-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2531897.png)
![1-(2-Methylphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2531898.png)